An In-depth Technical Guide to p-Anisic Anhydride (CAS 794-94-5) for Researchers and Drug Development Professionals
An In-depth Technical Guide to p-Anisic Anhydride (CAS 794-94-5) for Researchers and Drug Development Professionals
Introduction
p-Anisic anhydride, also known as 4-methoxybenzoic anhydride, is a versatile chemical reagent with the CAS number 794-94-5. It serves as a valuable tool in organic synthesis, particularly in the fields of pharmaceutical and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to researchers and drug development professionals.
Chemical and Physical Properties
p-Anisic anhydride is a white to off-white crystalline solid. Its chemical structure consists of two p-anisoyl groups linked by an oxygen atom. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 794-94-5 |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | (4-methoxybenzoyl) 4-methoxybenzoate |
| Synonyms | 4-Methoxybenzoic anhydride, Anisic anhydride |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98-100 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Insoluble in water. |
Synthesis of p-Anisic Anhydride
p-Anisic anhydride can be synthesized from p-anisic acid or its corresponding acid chloride, p-anisoyl chloride.
Synthesis from p-Anisoyl Chloride and p-Anisic Acid
A common laboratory-scale synthesis involves the reaction of p-anisoyl chloride with p-anisic acid in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Experimental Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve p-anisic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.
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Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.
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Slowly add a solution of p-anisoyl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture.
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Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the salt byproduct (e.g., pyridinium hydrochloride).
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Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-anisic anhydride.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure p-anisic anhydride.
Applications in Organic Synthesis and Drug Development
p-Anisic anhydride is a valuable reagent for the introduction of the p-anisoyl group into various molecules, a common strategy in drug design and development to modify the properties of a lead compound.
Acylation of Amines
p-Anisic anhydride is an effective reagent for the acylation of primary and secondary amines to form the corresponding amides. The p-anisoyl group can serve as a protecting group for amines or can be an integral part of the final drug molecule.
Experimental Protocol for the Acylation of 4-Aminophenol:
This protocol describes the synthesis of N-(4-hydroxyphenyl)-4-methoxybenzamide, a derivative that could be explored for its pharmacological properties. The acylation of 4-aminophenol with acetic anhydride to produce paracetamol is a well-established reaction, and a similar procedure can be adapted for p-anisic anhydride.[1][2][3]
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In a suitable flask, suspend 4-aminophenol (1 equivalent) in water.
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Add p-anisic anhydride (1.1 equivalents) to the suspension.
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Heat the mixture with stirring. The reaction progress can be monitored by TLC.
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After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.
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Collect the solid product by vacuum filtration and wash it with cold water.
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The crude product can be purified by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield the pure N-(4-hydroxyphenyl)-4-methoxybenzamide. A yield of 59.5% has been reported for the analogous reaction with acetic anhydride.[4]
Esterification of Alcohols
p-Anisic anhydride can be used for the esterification of alcohols, a reaction that is particularly useful for the synthesis of prodrugs or for modifying the lipophilicity of a molecule. The reaction is typically catalyzed by a base, such as pyridine or 4-dimethylaminopyridine (DMAP).
Experimental Protocol for the Esterification of a Generic Alcohol:
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Dissolve the alcohol (1 equivalent) in an anhydrous solvent like dichloromethane or tetrahydrofuran.
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Add a catalytic amount of DMAP (0.1 equivalents) and a base such as triethylamine (1.5 equivalents).
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To this solution, add p-anisic anhydride (1.2 equivalents) portion-wise at room temperature.
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Stir the reaction mixture until the starting alcohol is consumed, as monitored by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer, concentrate it under reduced pressure, and purify the resulting ester by column chromatography.
Use as a Protecting Group in Peptide Synthesis
In peptide synthesis, the protection of the N-terminus of an amino acid is crucial to prevent unwanted side reactions. While not as common as Boc or Fmoc protecting groups, acyl-type protecting groups derived from anhydrides can be employed.[5] The p-anisoyl group can be introduced onto the N-terminus of an amino acid using p-anisic anhydride.
Experimental Protocol for N-Protection of an Amino Acid:
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Dissolve the amino acid (1 equivalent) in a mixture of an organic solvent (e.g., dioxane) and aqueous sodium hydroxide solution.
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Cool the solution in an ice bath.
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Add p-anisic anhydride (1.1 equivalents) portion-wise while maintaining the pH of the solution between 9 and 10 by the dropwise addition of aqueous sodium hydroxide.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the N-p-anisoyl-protected amino acid.
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Collect the product by filtration, wash with cold water, and dry.
Visualization of Key Processes
Synthesis of p-Anisic Anhydride Workflow
